molecular formula C14H14N2O B5729497 N-(2-phenylethyl)pyridine-4-carboxamide

N-(2-phenylethyl)pyridine-4-carboxamide

Cat. No.: B5729497
M. Wt: 226.27 g/mol
InChI Key: GPFZCAXPOCRRIN-UHFFFAOYSA-N
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Description

N-(2-Phenylethyl)pyridine-4-carboxamide is a pyridine derivative featuring a carboxamide group at the 4-position of the pyridine ring and a 2-phenylethyl substituent on the amide nitrogen. This structure combines aromatic (phenyl) and heterocyclic (pyridine) moieties, which are common in bioactive compounds. While direct references to this specific compound are absent in the provided evidence, structural analogs (e.g., pyridine-4-carboxamides with varying N-substituents) are widely studied for applications in antimicrobial agents , coordination chemistry , and pharmaceuticals .

Properties

IUPAC Name

N-(2-phenylethyl)pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O/c17-14(13-7-9-15-10-8-13)16-11-6-12-4-2-1-3-5-12/h1-5,7-10H,6,11H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPFZCAXPOCRRIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNC(=O)C2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-phenylethyl)pyridine-4-carboxamide typically involves the reaction of pyridine-4-carboxylic acid with 2-phenylethylamine. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an appropriate solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using automated systems for precise control of reaction conditions. The use of continuous flow reactors and advanced purification techniques like high-performance liquid chromatography (HPLC) can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(2-phenylethyl)pyridine-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(2-phenylethyl)pyridine-4-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-phenylethyl)pyridine-4-carboxamide involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, modulating their activity. For example, it could inhibit the activity of certain enzymes by binding to their active sites, thereby affecting metabolic pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Pyridine-4-carboxamide vs. Pyridine-2-carboxamide

  • Positional Isomerism : The carboxamide group’s position on the pyridine ring (4 vs. 2) significantly impacts electronic properties and bioactivity. For example, N-[(4-methoxyphenyl)methyl]pyridine-2-carboxamide () exhibits acute toxicity (Category 4 for oral, dermal, and inhalation routes) , while pyridine-4-carboxamide derivatives like those in form stable coordination complexes with transition metals (e.g., Mn(II)) due to the pyridine N’s accessibility .
  • Applications: Pyridine-2-carboxamides (e.g., 4-(4-aminophenoxy)-N-methylpyridine-2-carboxamide) are used in pharmaceuticals and agrochemicals , whereas pyridine-4-carboxamides are explored for antimicrobial activity () and as ligands in materials science .

Heterocycle Substitution

  • Pyrazolo[3,4-b]pyridine-4-carboxamide: describes 1-butyl-3,6-dimethyl-N-(2-phenylethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide, where the pyridine ring is fused with a pyrazole.
  • Thiophene-2-carboxamide : N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]thiophene-2-carboxamide () replaces pyridine with thiophene, altering electronic properties and solubility due to sulfur’s polarizability .

Substituent Effects on the Amide Nitrogen

  • 2-Phenylethyl vs. Adamantyl : N-(Adamantan-1-yl)pyridine-4-carboxamide () features a bulky adamantyl group, which increases hydrophobicity and steric hindrance, limiting solubility but enhancing stability in coordination complexes . In contrast, the 2-phenylethyl group offers moderate lipophilicity and conformational flexibility, which may improve bioavailability in drug candidates.
  • Benzotriazole Derivatives: N-[1-(1H-benzotriazol-1-yl)-3-phenylpropyl]pyridine-4-carboxamide () incorporates a benzotriazole moiety, known for its metabolic stability and use in protease inhibitors. This highlights how nitrogen-rich substituents can modulate enzymatic interactions .

Data Tables

Table 1: Structural and Functional Comparison of Pyridinecarboxamide Derivatives

Compound Name Heterocycle N-Substituent Key Properties/Applications Reference
N-(2-Phenylethyl)pyridine-4-carboxamide Pyridine-4 2-Phenylethyl Hypothesized antimicrobial use -
N-[(4-Methoxyphenyl)methyl]pyridine-2-carboxamide Pyridine-2 4-Methoxybenzyl Acute toxicity (Category 4)
N-(Adamantan-1-yl)pyridine-4-carboxamide Pyridine-4 Adamantyl Mn(II) coordination complex
1-Butyl-3,6-dimethyl-N-(2-phenylethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide Pyrazolo-pyridine 2-Phenylethyl Structural rigidity for drug design

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